The Molecular Architecture and Chemical Dynamics of 2-Methyl-2-propyl-1-pentanol: A Technical Guide
The Molecular Architecture and Chemical Dynamics of 2-Methyl-2-propyl-1-pentanol: A Technical Guide
Executive Summary
2-Methyl-2-propyl-1-pentanol (CAS: 57409-52-6) is a highly branched, sterically hindered primary alcohol[1][2]. Classified structurally as a "neo-alcohol," this compound is defined by a quaternary carbon center at the C2 (beta) position. Unlike linear aliphatic alcohols, the complete absence of beta-hydrogens in its molecular architecture imparts extraordinary resistance to thermal degradation, dehydration, and metabolic oxidation[3].
For researchers in advanced materials and drug development, this molecule serves as a critical building block. Its esters are highly prized as hydrolytically stable synthetic lubricants and plasticizers[3][4], while its lipophilic, branched tail makes it an excellent candidate for permeation enhancement in transdermal pharmaceutical formulations.
Physicochemical Profiling & Structural Causality
The physical properties of 2-Methyl-2-propyl-1-pentanol are directly dictated by its dense steric packing. The dual propyl groups and the methyl group at the C2 position create a localized hydrophobic shield around the primary hydroxyl group.
Quantitative Data Summary
The following table synthesizes the core physicochemical properties of the compound, cross-referenced from authoritative chemical databases including and the[2].
| Property | Value | Causality / Significance |
| IUPAC Name | 2-methyl-2-propylpentan-1-ol | Defines the dual-propyl and methyl branching at C2. |
| Molecular Formula | C₉H₂₀O | Nonanol isomer; highly branched. |
| Molecular Weight | 144.25 g/mol | Standard mass for C9 aliphatic alcohols[2]. |
| Density | ~0.825 g/cm³ | Lower density typical of branched alkanols[5]. |
| Boiling Point | 89 °C at 15 mmHg | Extrapolates to ~195 °C at 760 mmHg; elevated due to molecular weight but lowered relative to linear nonanol due to branching. |
| Flash Point | 71.1 °C | Indicates moderate volatility; requires standard laboratory safety protocols[5]. |
| Topological Polar Surface Area | 20.2 Ų | Low TPSA confirms high lipophilicity, ideal for crossing lipid bilayers[2]. |
The "Neo" Carbon Advantage
The defining feature of this molecule is its quaternary beta-carbon . In standard alcohols, thermal stress or acidic conditions lead to E1/E2 elimination reactions (dehydration) to form alkenes, a process that requires the abstraction of a proton from the beta-carbon. Because 2-methyl-2-propyl-1-pentanol has zero beta-hydrogens , it is fundamentally restricted from undergoing standard dehydration[3]. This causality explains why esters derived from this alcohol maintain structural integrity at extreme temperatures, making them superior base stocks for aviation and industrial lubricants[3][4].
Figure 1: Logical causality of the structure-property relationships imparted by the neo-carbon center.
Retrosynthetic Analysis and Synthesis Protocol
Synthesizing highly branched neo-alcohols requires precise control over carbon-carbon bond formation. The most reliable, self-validating approach utilizes the sequential alkylation of an ester enolate, followed by strong hydride reduction.
Step-by-Step Methodology: Sequential Alkylation & Reduction
Phase 1: First Alkylation (Enolization & Substitution)
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Enolate Generation: In a flame-dried flask under inert argon, generate Lithium Diisopropylamide (LDA) by adding n-Butyllithium to diisopropylamine in anhydrous THF at -78 °C. Causality: LDA is a non-nucleophilic base, ensuring complete deprotonation of the starting ester (ethyl propionate) without attacking the carbonyl carbon.
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Alkylation: Slowly add 1-bromopropane to the enolate solution. Allow the reaction to warm to room temperature.
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Validation: Quench with saturated NH₄Cl. Extract and analyze via GC-MS to confirm the formation of ethyl 2-methylpentanoate.
Phase 2: Second Alkylation (Establishing the Quaternary Center)
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Second Enolization: Subject the purified ethyl 2-methylpentanoate to a second equivalent of LDA at -78 °C.
-
Steric Forcing: Add a second equivalent of 1-bromopropane. Because the alpha-carbon is now secondary, the reaction requires longer stirring and slight warming to overcome steric hindrance.
-
Validation: Isolate the sterically congested intermediate, ethyl 2-methyl-2-propylpentanoate.
Phase 3: Hydride Reduction (Fieser Workup)
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Reduction: Suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF at 0 °C. Slowly dropwise add the ester from Phase 2.
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Reflux: Heat the mixture to reflux (66 °C). Causality: The extreme steric shielding of the carbonyl group by the two propyl groups and the methyl group requires thermal energy to drive the hydride transfer to completion.
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Self-Validating Fieser Workup: Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% NaOH, and 3x mL of H₂O. Causality: This specific stoichiometric quenching forms a granular, easily filterable aluminum salt precipitate, trapping impurities and yielding a highly pure crude neo-alcohol upon solvent evaporation.
Figure 2: Retrosynthetic workflow and forward synthesis of 2-methyl-2-propyl-1-pentanol via sequential alkylation.
Analytical Validation
To ensure the integrity of the synthesized 2-methyl-2-propyl-1-pentanol, spectroscopic validation is required. According to infrared (IR) transmission data archived by the :
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O-H Stretching: A broad, prominent absorption band is observed between 3300–3400 cm⁻¹, confirming the presence of the primary hydroxyl group.
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C-H Stretching: Intense, overlapping peaks at 2850–2960 cm⁻¹ validate the dense aliphatic branching (methyl and dual propyl chains).
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C-O Stretching: A sharp peak near 1050 cm⁻¹ is characteristic of primary alcohols, distinguishing it from secondary or tertiary isomers.
Applications in Advanced Materials and Drug Delivery
Synthetic Lubricants and Plasticizers
The primary industrial application for neo-alcohols like 2-methyl-2-propyl-1-pentanol is in the synthesis of complex esters (e.g., reacting the alcohol with adipic or sebacic acid). The resulting diesters exhibit exceptionally low pour points due to the disruption of crystal lattice formation by the branched propyl chains. Furthermore, the lack of beta-hydrogens prevents the ester from breaking down into alkenes and acids at high operating temperatures, making them ideal for aerospace and high-performance automotive lubricants[3][4].
Pharmaceutical Excipients
In drug development, highly branched aliphatic alcohols act as potent permeation enhancers for transdermal delivery systems. The bulky, lipophilic "tail" of 2-methyl-2-propyl-1-pentanol effectively inserts into the stratum corneum, disrupting the highly ordered lipid bilayer packing. This fluidizes the lipid matrix, allowing hydrophilic active pharmaceutical ingredients (APIs) to cross the skin barrier with significantly higher flux rates. Furthermore, the steric hindrance around the hydroxyl group retards rapid metabolic oxidation by alcohol dehydrogenases (ADH) in the skin, prolonging the excipient's active half-life.
References
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PubChem (National Institutes of Health). "2-Methyl-2-propyl-1-pentanol | C9H20O | CID 143465." Retrieved from:[Link]
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NIST Chemistry WebBook. "2-Methyl-2-propyl-1-pentanol (CAS 57409-52-6)." U.S. Secretary of Commerce. Retrieved from:[Link]
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Cheméo. "Chemical Properties of 2-Methyl-2-propyl-1-pentanol (CAS 57409-52-6)." Retrieved from:[Link]
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European Patent Office (EP 368812). "Ester Compounds, Lubricating Oil Compositions Containing Same and Processes for Making Same." (Details the use of neo-alcohols in high-stability lubricants). Retrieved from:[Link]
Sources
- 1. 2-Methyl-2-propyl-1-pentanol (CAS 57409-52-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 2-Methyl-2-propyl-1-pentanol | C9H20O | CID 143465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-METHYL-2-PROPYL-1-PENTANOL | CAS: 57409-52-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
